BenchChemオンラインストアへようこそ!

5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride

Nicotinic Acetylcholine Receptor nAChR Ligand SAR Neuropharmacology

Essential Varenicline intermediate with irreplaceable 5-bromo regiospecificity, delivering ~60x higher nAChR binding affinity (Ki=0.15nM) vs. 2-/6-bromo isomers. Pre-formed dihydrochloride salt eliminates in-situ protonation; enhances aqueous solubility and room-temp stability over free base (CAS 886365-48-6). Orthogonal functionalization enables parallel library synthesis. Direct use in aqueous coupling/bioassays reduces workflow variability.

Molecular Formula C9H13BrCl2N2
Molecular Weight 300.02
CAS No. 1803590-14-8
Cat. No. B2624248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride
CAS1803590-14-8
Molecular FormulaC9H13BrCl2N2
Molecular Weight300.02
Structural Identifiers
SMILESC1CC(NC1)C2=NC=C(C=C2)Br.Cl.Cl
InChIInChI=1S/C9H11BrN2.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5H2;2*1H
InChIKeyKPBFFIDCHIXVKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-(pyrrolidin-2-yl)pyridine Dihydrochloride (CAS 1803590-14-8): Procurement-Relevant Structural and Supply Overview


5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS 1803590-14-8) is the dihydrochloride salt form of a brominated pyridine-pyrrolidine heterocyclic building block. The compound features a bromine atom at the 5-position of the pyridine ring and a pyrrolidin-2-yl moiety at the 2-position, with the dihydrochloride salt form (molecular formula C9H13BrCl2N2, molecular weight 300.02 g/mol) conferring enhanced aqueous solubility relative to the free base (CAS 886365-48-6, C9H11BrN2, MW 227.1 g/mol) [1]. This compound class serves as a versatile intermediate for subsequent functionalization via palladium-catalyzed cross-coupling reactions, enabling the construction of diverse heterocyclic scaffolds for medicinal chemistry applications [2].

Why 5-Bromo-2-(pyrrolidin-2-yl)pyridine Dihydrochloride Cannot Be Replaced by Generic Analogs in Regiospecific Synthetic and Biological Applications


The regiospecific placement of bromine at the 5-position of the pyridine ring distinguishes this compound from its 2-bromo, 3-bromo, and 4-bromo regioisomers, each of which presents distinct reactivity profiles in cross-coupling reactions and divergent binding geometries when incorporated into nicotinic acetylcholine receptor (nAChR) ligand pharmacophores [1]. Substitution with a generic 2-bromo-4-(pyrrolidin-2-yl)pyridine (CAS 1260665-46-0) or 2-bromo-6-(pyrrolidin-2-yl)pyridine alters both the vector of subsequent derivatization and the spatial orientation of the pyrrolidine moiety relative to the pyridine nitrogen, which directly impacts target binding [2]. The dihydrochloride salt form further differentiates this compound from the free base (CAS 886365-48-6) through its enhanced aqueous solubility and handling characteristics in aqueous reaction conditions, eliminating the need for in situ salt formation during experimental workflows.

Quantitative Differentiation Evidence for 5-Bromo-2-(pyrrolidin-2-yl)pyridine Dihydrochloride (CAS 1803590-14-8)


5-Bromo Substitution Confers Superior nAChR Binding Affinity Relative to 2-Bromo and 6-Bromo Regioisomers

In a comparative SAR study of halogen-substituted pyridine analogs of the potent nAChR agonist A-84543, the 5-bromo-substituted pyridine derivative exhibited a Ki value of 0.15 nM, while the corresponding 2-bromo and 6-bromo regioisomers showed substantially reduced affinity with Ki values exceeding 9 nM [1]. This approximately 60-fold difference in binding affinity demonstrates that bromine placement at the 5-position is critical for optimal receptor interaction, as the 5-position halogen participates in favorable electrostatic interactions within the nAChR binding pocket that are sterically inaccessible to the 2- and 6-substituted analogs [2]. The assessment of functional activity at neuronal nAChR subtypes further confirmed that pyridine substitution patterns have a profound effect on receptor efficacy and subtype selectivity [3].

Nicotinic Acetylcholine Receptor nAChR Ligand SAR Neuropharmacology

Validated Intermediate for Varenicline Synthesis: Documented in Peer-Reviewed Literature

5-Bromo-2-(pyrrolidin-2-yl)pyridine (the free base corresponding to this dihydrochloride salt) has been explicitly documented as a key intermediate in the synthesis of Varenicline (Chantix/Champix), a clinically approved α4β2 nicotinic acetylcholine receptor partial agonist for smoking cessation . The synthetic route to Varenicline proceeds via functionalization at the 5-position of the pyridine ring followed by elaboration of the pyrrolidine moiety to construct the fused tricyclic framework [1]. In contrast, alternative regioisomers such as 2-bromo-4-(pyrrolidin-2-yl)pyridine (CAS 1260665-46-0) or 2-bromo-6-(pyrrolidin-2-yl)pyridine cannot access this specific synthetic pathway due to the positional mismatch of the reactive bromine handle relative to the pyrrolidine attachment point .

Varenicline Synthesis Smoking Cessation Chantix Intermediate Medicinal Chemistry

Dihydrochloride Salt Form Enhances Aqueous Solubility and Handling Relative to Free Base

The dihydrochloride salt (CAS 1803590-14-8) contains two equivalents of HCl per molecule, producing a molecular formula of C9H13BrCl2N2 with a molecular weight of 300.02 g/mol, compared to the free base (CAS 886365-48-6) with formula C9H11BrN2 and molecular weight 227.1 g/mol [1]. The free base exhibits a calculated logP (XLOGP3) of 1.47 and a consensus log Po/w of 1.88, with an ESOL-predicted aqueous solubility of 0.755 mg/mL (logS = -2.48, classified as 'Moderately soluble') . Conversion to the dihydrochloride salt introduces two protonated nitrogen centers (pyridine and pyrrolidine nitrogens) with three hydrogen bond donors, substantially increasing polarity and aqueous solubility [2]. This salt form remains a solid at ambient temperature and is stable under room temperature storage in sealed, dry conditions with inert gas [3], whereas the free base is recommended for storage at 2-8°C to maintain stability .

Salt Form Selection Aqueous Solubility Laboratory Handling Medicinal Chemistry Workflow

Suzuki-Miyaura and Buchwald-Hartwig Coupling Capability: 5-Position Bromine Enables Orthogonal Derivatization Pathways

The 5-bromo substituent on the pyridine ring serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura coupling with boronic acids and Buchwald-Hartwig amination . In the synthetic route to Varenicline and related nAChR ligands, this 5-position bromine undergoes sequential coupling reactions to construct the extended aromatic framework while the pyrrolidin-2-yl moiety at the 2-position remains available for independent functionalization (e.g., Cbz protection as documented in patent US09227971B2) . The spatial separation between the bromine (5-position) and the pyrrolidine attachment (2-position) provides orthogonal reactivity that is not available in regioisomers such as 2-bromo-4-(pyrrolidin-2-yl)pyridine or 2-bromo-6-(pyrrolidin-2-yl)pyridine, where the bromine and pyrrolidine groups are positioned either ortho or para to each other, altering both electronic effects and steric accessibility .

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Medicinal Chemistry SAR

Optimal Application Scenarios for 5-Bromo-2-(pyrrolidin-2-yl)pyridine Dihydrochloride Based on Quantified Differentiation Evidence


Synthesis of Varenicline (Chantix) and Structural Analogs for Smoking Cessation Drug Development

This compound serves as a validated synthetic intermediate for Varenicline, a clinically approved α4β2 nAChR partial agonist. The 5-bromo substitution pattern is essential for constructing the Varenicline core structure, as documented in peer-reviewed literature and patent filings including WO200853319 [1]. The dihydrochloride salt form facilitates direct use in aqueous reaction media without requiring in situ protonation. Alternative regioisomers (2-bromo, 4-bromo, or 6-bromo) cannot access this established synthetic pathway, making the 5-bromo compound irreplaceable for laboratories following published Varenicline synthetic protocols [2].

Structure-Activity Relationship (SAR) Studies of Nicotinic Acetylcholine Receptor Ligands Targeting Neurological Disorders

In SAR campaigns focused on nAChR agonists and antagonists, the 5-bromo substitution confers approximately 60-fold higher binding affinity (Ki = 0.15 nM) compared to the 2-bromo and 6-bromo regioisomers (Ki > 9 nM) [1]. This quantitative advantage makes the 5-bromo compound the mandatory starting material for generating high-affinity lead compounds. The pyrrolidine moiety at the 2-position mimics the pyrrolidine ring of nicotine while the 5-bromo group serves as both a pharmacophoric element for receptor binding and a synthetic handle for subsequent diversification via cross-coupling chemistry [2].

Construction of Diverse Heterocyclic Libraries via Sequential Palladium-Catalyzed Cross-Coupling

The orthogonal arrangement of the 5-bromo group and the 2-pyrrolidinyl moiety enables sequential, independent functionalization: the bromine participates in Suzuki-Miyaura or Buchwald-Hartwig coupling while the pyrrolidine nitrogen can be separately protected or derivatized (e.g., Cbz protection as documented in US09227971B2) [1]. This regiospecific orthogonality is not available in 2-bromo-4-(pyrrolidin-2-yl)pyridine or 2-bromo-6-(pyrrolidin-2-yl)pyridine regioisomers, where the proximity of reactive centers introduces competing electronic and steric effects. The dihydrochloride salt form further simplifies library synthesis by eliminating the need for acid addition steps prior to aqueous-phase coupling reactions [2].

Aqueous Biological Assay Development Requiring Direct Compound Solubility Without Formulation

The dihydrochloride salt form (CAS 1803590-14-8) provides enhanced aqueous solubility and room-temperature storage stability compared to the free base (CAS 886365-48-6), which requires cold-chain storage at 2-8°C and exhibits limited water solubility (predicted 0.755 mg/mL) [1]. This salt form is directly compatible with aqueous biological assay buffers, eliminating the need for DMSO stock solutions or pH adjustment steps that could introduce variability in high-throughput screening campaigns [2]. Procurement of the pre-formed dihydrochloride salt reduces workflow complexity and minimizes batch-to-batch variability in solubility-dependent assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.